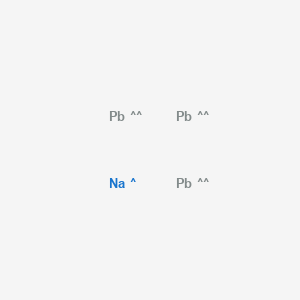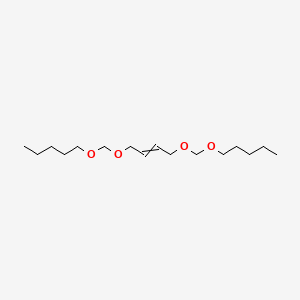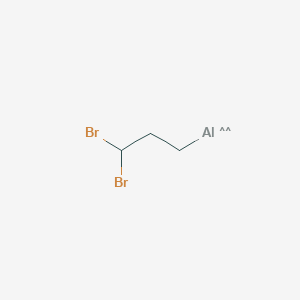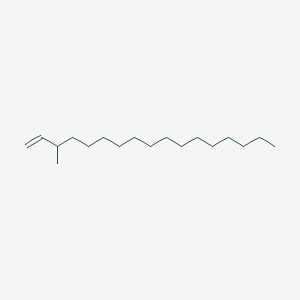
CID 71355185
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71355185” is a chemical substance registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Vorbereitungsmethoden
The preparation of CID 71355185 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using advanced techniques to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Analyse Chemischer Reaktionen
CID 71355185 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require specific catalysts and solvents to achieve the desired products. The major products formed from these reactions can vary based on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 71355185 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 71355185 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use. Detailed studies on the mechanism of action of this compound can provide insights into its potential therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
CID 71355185 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they can differ in their chemical properties and applications. For example, compounds with similar molecular structures may exhibit different reactivity or biological activity. A detailed comparison of this compound with other similar compounds can be found in specialized chemical databases and research articles .
Eigenschaften
CAS-Nummer |
12058-62-7 |
|---|---|
Molekularformel |
NaPb3 |
Molekulargewicht |
6.4e+02 g/mol |
InChI |
InChI=1S/Na.3Pb |
InChI-Schlüssel |
WGHUSJUQRHEVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Na].[Pb].[Pb].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)

![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)






![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
